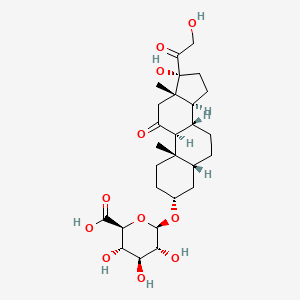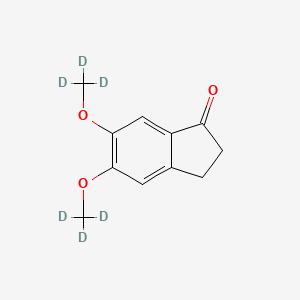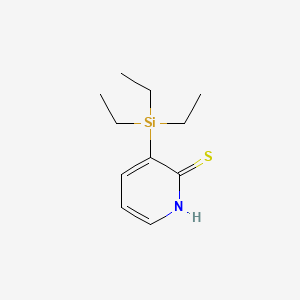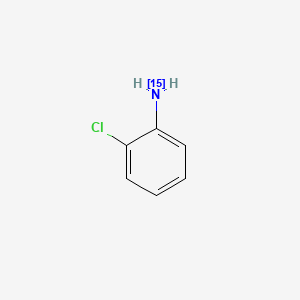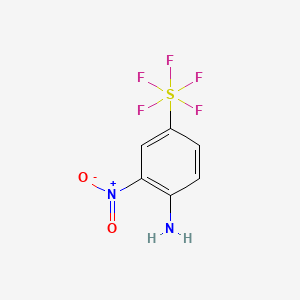
2-Nitro-4-(pentafluorosulfanyl)aniline
Overview
Description
2-Nitro-4-(pentafluorosulfanyl)aniline is an organic compound characterized by the presence of a nitro group and a pentafluorosulfanyl group attached to an aniline ring. This compound is of interest due to its unique physicochemical properties, which include high chemical stability and significant electron-withdrawing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 4-(pentafluorosulfanyl)aniline using nitric acid under controlled conditions . The reaction conditions must be carefully monitored to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 2-Nitro-4-(pentafluorosulfanyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(pentafluorosulfanyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Reduction: The major product is 2-Amino-4-(pentafluorosulfanyl)aniline.
Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Scientific Research Applications
2-Nitro-4-(pentafluorosulfanyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-4-(pentafluorosulfanyl)aniline involves its interaction with molecular targets through its electron-withdrawing nitro and pentafluorosulfanyl groups. These groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a pentafluorosulfanyl group.
2-Nitro-4-(methylsulfonyl)aniline: Contains a methylsulfonyl group, which imparts different electronic properties compared to the pentafluorosulfanyl group.
Uniqueness
2-Nitro-4-(pentafluorosulfanyl)aniline is unique due to the presence of the pentafluorosulfanyl group, which provides higher chemical stability and a stronger electron-withdrawing effect compared to other similar compounds. This makes it particularly valuable in applications requiring robust and highly reactive intermediates .
Properties
IUPAC Name |
2-nitro-4-(pentafluoro-λ6-sulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-5(12)6(3-4)13(14)15/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHNGNESYMJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Q1: What is the significance of synthesizing 2-Nitro-4-(pentafluorosulfanyl)aniline?
A1: This compound serves as a crucial precursor for synthesizing various SF5-containing heterocyclic compounds, including benzimidazoles, quinoxalines, and benzotriazoles []. These heterocyclic compounds are valuable building blocks in pharmaceuticals and agrochemicals due to the unique properties imparted by the pentafluorosulfanyl (SF5) group.
Q2: How is this compound synthesized?
A2: The synthesis involves a two-step process:
- Direct amination: 1-Nitro-3-(pentafluorosulfanyl)benzene reacts with 1,1,1-trimethylhydrazinium iodide in the presence of potassium tert-butoxide (tBuOK) and dimethyl sulfoxide (DMSO) to yield this compound []. This reaction proceeds through a vicarious nucleophilic substitution of hydrogen.
- Reduction: The nitro group in this compound is subsequently reduced using hydrogen gas and Raney nickel as a catalyst []. This step generates the desired 4-(pentafluorosulfanyl)benzene-1,2-diamine, which can be further utilized to synthesize the aforementioned heterocyclic compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,8-Dioxatricyclo[3.2.1.02,4]octan-6-ol, [1R-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/new.no-structure.jpg)
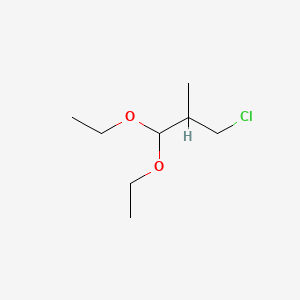
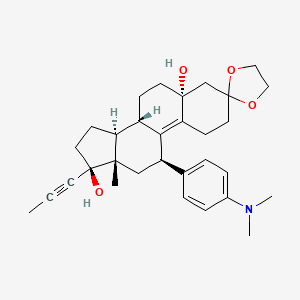
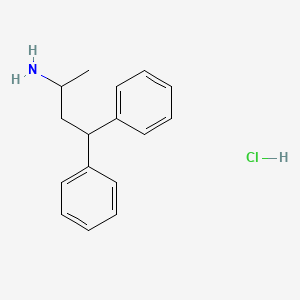
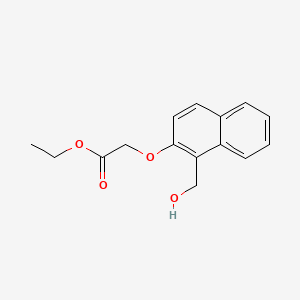
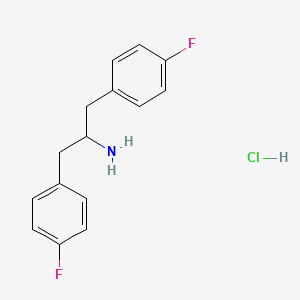
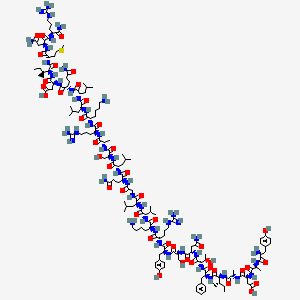
![2-[(Dicyclopropylmethyl)amino]ethanol](/img/structure/B570181.png)
